N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
Description
N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide (CAS: 351156-22-4) is a quinoline-4-carboxamide derivative characterized by a 4-isopropylphenyl substituent at the quinoline C2 position and a morpholinoethyl side chain linked to the carboxamide group . Its molecular formula is C22H23N3O2 (average mass: 361.445 Da), and it exhibits structural features common to antimicrobial and kinase-targeting agents, such as hydrophobic aromatic moieties and polar morpholine groups for solubility modulation .
Properties
CAS No. |
6132-10-1 |
|---|---|
Molecular Formula |
C25H29N3O2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H29N3O2/c1-18(2)19-7-9-20(10-8-19)24-17-22(21-5-3-4-6-23(21)27-24)25(29)26-11-12-28-13-15-30-16-14-28/h3-10,17-18H,11-16H2,1-2H3,(H,26,29) |
InChI Key |
QCBHUJGZKJCQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylic acid with N-(2-chloroethyl)morpholine. The reaction proceeds under appropriate conditions to yield the desired product.
Industrial Production:: While laboratory-scale synthesis is feasible, industrial production typically employs more efficient methods. These may include continuous-flow processes, solid-phase synthesis, or other high-throughput techniques.
Chemical Reactions Analysis
Reactivity:: N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: Substitution reactions at the morpholine nitrogen or the phenyl ring are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions and substituents. Common products include derivatives of quinoline and morpholine.
Scientific Research Applications
Biological Activities
1. Antiviral Properties
Recent studies have highlighted the potential of quinoline derivatives, including N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide, as antiviral agents. Research indicates that certain analogs exhibit significant antiviral activity against various viral strains. For instance, modifications in the quinoline structure have been shown to enhance efficacy against RNA viruses .
2. Anticancer Applications
Quinoline-based compounds have demonstrated promising anticancer activities. This compound has been investigated for its ability to inhibit cancer cell proliferation in various lines, including breast and colon cancer cells. The mechanism often involves the modulation of specific signaling pathways that control cell growth and apoptosis .
3. Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. Quinoline derivatives are known for their activity against Plasmodium falciparum, the parasite responsible for malaria. Studies suggest that this compound may inhibit translation elongation factor 2 in Plasmodium species, leading to reduced parasite viability .
Synthesis and Optimization
The synthesis of this compound typically involves several steps, including:
- Formation of the Quinoline Core : Utilizing starting materials such as 2-aminoaryl ketones.
- Introduction of Morpholine Group : This step often involves nucleophilic substitution reactions.
- Final Carboxamide Formation : Achieved through coupling reactions with appropriate carboxylic acid derivatives.
Each step requires optimization of reaction conditions to ensure high yields and purity .
Case Studies
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral properties of quinoline derivatives, it was found that specific modifications to the N-[2-(morpholin-4-yl)ethyl]-substituent significantly enhanced activity against influenza viruses. The study concluded that further structural optimization could lead to more potent antiviral agents .
Case Study 2: Anticancer Activity
A series of experiments demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The compound was noted for inducing apoptosis through activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Quinoline-4-Carboxamide Derivatives
Key Observations :
- Fluorination at the quinoline C6 position (e.g., ) may improve metabolic stability and electronic interactions with biological targets.
- Side Chain Modifications: The morpholinoethyl side chain in the target compound balances solubility and steric effects. Longer chains (e.g., 3-morpholinopropyl in ) may alter pharmacokinetics but reduce synthetic yields (e.g., 55–67% in vs. unspecified for the target). Replacement with pyrrolidinylethyl () introduces basicity, which could influence target engagement or cellular uptake.
Critical Analysis of Key Analogs
N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide (): Lacks the isopropyl group, reducing hydrophobicity. This may decrease cell penetration but improve aqueous solubility. Identical molecular weight to the target compound, highlighting the role of substituent positioning.
6-Fluoro-2-[4-(morpholinomethyl)phenyl]-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide (): The morpholinomethylphenyl group adds steric bulk and polarity, while fluorine enhances electronic interactions. This compound’s fumarate salt () suggests formulation for improved bioavailability.
Biological Activity
N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The structure can be summarized as follows:
- Molecular Formula : C25H32N2O
- Molecular Weight : 396.54 g/mol
This structure includes a morpholine ring and an isopropyl-substituted phenyl group, contributing to its unique biological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinoline derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For example:
- MCF-7 Cells : This compound has been shown to significantly increase apoptosis rates in breast cancer MCF-7 cells compared to control groups .
The biological activity of this compound is primarily attributed to its ability to interact with multiple cellular pathways:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.
- Inhibition of Proliferation : It has been observed to inhibit cell proliferation in several cancer models, suggesting a potential role in controlling tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Active against mycobacterial species | |
| Antioxidant | Exhibits antioxidant properties |
Table 2: Comparison with Other Quinoline Derivatives
| Compound Name | Anticancer Activity | Apoptosis Induction | Reference |
|---|---|---|---|
| N-[2-(morpholin-4-yl)ethyl]-... | High | Yes | |
| 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolone | Moderate | Yes | |
| Cinchophen | High | Yes |
Case Studies
-
MCF-7 Cell Line Study :
A study demonstrated that N-[2-(morpholin-4-yl)ethyl]-... significantly increased apoptosis markers in MCF-7 cells, indicating its potential as a therapeutic agent for breast cancer treatment . -
Antimycobacterial Activity :
In vitro tests showed that this compound exhibited greater activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid, suggesting a promising avenue for tuberculosis therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
